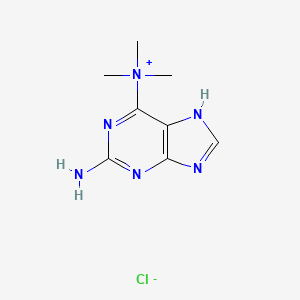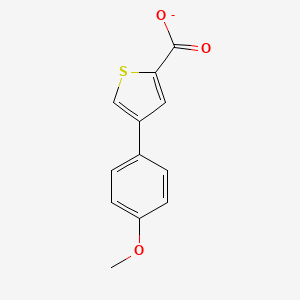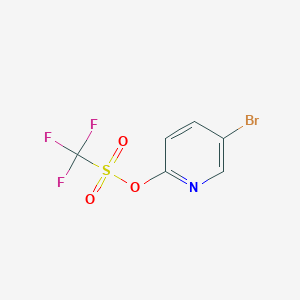
2-amino-N,N,N-trimethyl-9H-purin-6-aminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-N,N,N-trimethyl-9H-purin-6-aminium chloride is a useful research compound. Its molecular formula is C8H13ClN6 and its molecular weight is 228.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Vorbereitungsmethoden
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-N,N,N-trimethyl-9H-purin-6-aminium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups[][1].
Major Products Formed
Wissenschaftliche Forschungsanwendungen
2-amino-N,N,N-trimethyl-9H-purin-6-aminium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other purine derivatives.
Biology: The compound is studied for its potential role in biological processes and as a tool in molecular biology research.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products[][1].
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminopurine: A closely related compound with similar chemical properties but lacking the trimethylammonium group.
6-Methylaminopurine: Another related compound with a methyl group instead of the trimethylammonium group.
Eigenschaften
Molekularformel |
C8H13ClN6 |
|---|---|
Molekulargewicht |
228.68 g/mol |
IUPAC-Name |
(2-amino-7H-purin-6-yl)-trimethylazanium;chloride |
InChI |
InChI=1S/C8H13N6.ClH/c1-14(2,3)7-5-6(11-4-10-5)12-8(9)13-7;/h4H,1-3H3,(H3,9,10,11,12,13);1H/q+1;/p-1 |
InChI-Schlüssel |
XMVOEDCIKAXDHL-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)C1=NC(=NC2=C1NC=N2)N.[Cl-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-Methyl-5-[3-(N-ethylamino)propylthio]-1,2,3,4-tetrazole](/img/structure/B8447779.png)

![1,6-Naphthyridin-5(6H)-one, 7-[3-fluoro-4-(trifluoromethoxy)phenyl]-](/img/structure/B8447784.png)
![3-[(2-Bromobenzyl)amino]pyridine-4-carboxylic acid](/img/structure/B8447794.png)

